An In-depth Technical Guide to 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
An In-depth Technical Guide to 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid. As a member of the piperazine class of compounds, this molecule represents a significant scaffold in medicinal chemistry and drug discovery. The piperazine ring is a prevalent structural motif found in numerous FDA-approved pharmaceuticals, highlighting its importance as a "privileged structure" in the development of new therapeutic agents.[1] This document details the compound's core properties, proposes a robust synthetic pathway, outlines methods for physicochemical and analytical characterization, and discusses its potential biological context and applications. The insights provided are intended to support researchers in leveraging this compound for further investigation and development.
Compound Identification and Core Properties
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a disubstituted piperazinone derivative. The core structure consists of a piperazine-2-one ring, functionalized with an acetic acid moiety at the 2-position and a 4-ethoxybenzyl group at the 1-position. These features provide a combination of hydrophilicity (acetic acid), lipophilicity (ethoxybenzyl group), and hydrogen bonding capabilities (amide and carboxylic acid), making it an intriguing candidate for biological screening.
Chemical Structure
Caption: 2D Structure of the title compound.
Key Identifiers and Physicochemical Data
The fundamental properties of the molecule are summarized below. These values are critical for identification, quantification, and predicting behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid | N/A (Systematic) |
| CAS Number | 1042696-40-1 | [2][3] |
| Molecular Formula | C₁₅H₂₀N₂O₄ | [2][4] |
| Molecular Weight | 292.34 g/mol | [4] |
| MDL Number | MFCD05666718 | [4] |
Proposed Synthesis and Purification
Retrosynthetic Analysis
The primary disconnection points are the C-N bonds of the piperazine ring and the amide bond within the ring. This suggests a strategy involving the cyclization of a suitably functionalized diamine precursor, which itself can be derived from a protected amino acid.
Proposed Synthetic Workflow
The following multi-step process is a logical and field-proven approach to accessing the target compound. The causality for each step is explained to provide a clear understanding of the experimental design.
Caption: Proposed synthetic workflow diagram.
Detailed Experimental Protocol (Hypothetical)
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Synthesis of Intermediate A: To a solution of N-Boc-ethylenediamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and ethyl bromoacetate (1.1 eq). Stir the mixture at room temperature for 16 hours. Filter the solid and concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography.
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Synthesis of Intermediate B: To a solution of Intermediate A (1.0 eq) in dry THF at 0°C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. After stirring for 30 minutes, add 4-ethoxybenzyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract with ethyl acetate. The organic layer is dried and concentrated to yield Intermediate B.
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Synthesis of Intermediate C: Dissolve Intermediate B (1.0 eq) in dichloromethane. Add trifluoroacetic acid (5.0 eq) and stir at room temperature for 4 hours. Concentrate the solvent under vacuum to obtain the crude diamine salt, which is used in the next step without further purification.
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Synthesis of Intermediate D (Ester Precursor): Dissolve the crude Intermediate C in a high-boiling point solvent such as toluene and heat to reflux for 8-12 hours, using a Dean-Stark apparatus to remove water. The progress of the intramolecular amide formation is monitored by TLC or LC-MS. After completion, the solvent is removed, and the ester precursor is purified by chromatography.
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Final Product Synthesis: Dissolve the purified ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the final product, 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid.
Purification and Quality Control
A multi-step purification and analysis workflow is essential to ensure the final compound meets the high-purity standards required for biological and chemical research.
Caption: Post-synthesis purification and analysis workflow.
Physicochemical Properties for Drug Development
Understanding the physicochemical properties of a compound is paramount for predicting its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion). While experimental data for this specific molecule is scarce, the following properties are critical to determine.
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Solubility: Aqueous solubility is crucial for bioavailability. It would be determined by shake-flask methods in buffers of varying pH (e.g., pH 2.0, 6.8, 7.4) to simulate physiological conditions.
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Lipophilicity (LogP/LogD): This parameter predicts the compound's ability to cross cell membranes. The LogD₇.₄ (distribution coefficient at pH 7.4) is particularly relevant and can be measured using HPLC or shake-flask methods with n-octanol and aqueous buffer.
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Ionization Constant (pKa): The pKa of the carboxylic acid and the basicity of the piperazine nitrogen will dictate the charge state of the molecule at physiological pH, affecting solubility, permeability, and target binding. This is typically determined by potentiometric titration or UV-spectrophotometry.
Spectroscopic and Analytical Profile
Structural confirmation relies on a combination of spectroscopic techniques. The expected data for 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid are as follows:
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¹H NMR Spectroscopy:
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Ethoxy Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.0 ppm (2H, -O-CH₂-).
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Aromatic Protons: Two doublets in the range of 6.8-7.3 ppm, characteristic of a para-substituted benzene ring.
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Benzyl Protons: A singlet or AB quartet around 4.6 ppm (2H, Ar-CH₂-N).
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Piperazine Ring Protons: Complex multiplets between 3.0-4.0 ppm.
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Acetic Acid Protons: A doublet of doublets or multiplet for the CH group adjacent to the acid, and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR Spectroscopy:
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Expected to show 15 distinct carbon signals.
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Key signals include the carbonyl carbons of the amide (~165-170 ppm) and the carboxylic acid (>170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the ethoxy and piperazine moieties (15-70 ppm).
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Mass Spectrometry (LC-MS):
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In positive ion mode (ESI+), the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 293.15.
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Other potential adducts include [M+Na]⁺ at m/z 315.13.
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Biological Context and Potential Applications
The piperazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in drugs targeting a wide array of biological systems underscores its versatility and favorable drug-like properties.[1]
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Privileged Scaffold: The structural rigidity and ability to present substituents in defined vectors in 3D space make piperazine an ideal scaffold for interacting with biological targets.
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Therapeutic Potential: Compounds incorporating the piperazinone motif have been investigated for various activities. Related structures have shown potential in the treatment of neurological and psychiatric disorders.[5] For instance, selective histamine H3 receptor antagonists containing similar heterocyclic cores have demonstrated preclinical efficacy in models of cognition and schizophrenia.[6]
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Application as a Building Block: 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is well-suited for use as an intermediate in the synthesis of more complex molecules. The carboxylic acid handle allows for amide coupling to other amines, enabling its incorporation into larger structures or peptide-based molecules. This makes it a valuable tool for creating chemical libraries for high-throughput screening.
Conclusion
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a well-defined chemical entity with significant potential as a research tool and building block in drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and a framework for its analytical characterization. By understanding the core principles outlined herein, researchers can effectively utilize this compound to explore new chemical space and develop novel therapeutic agents. The established importance of the piperazine core suggests that derivatives of this molecule are worthy of further investigation.
References
- 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid. Hunan Hwasun Pharmaceutical Co., Ltd.
- 2-[1-(4-ETHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID. Echemi.
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central (PMC). [Online] Available at: [Link]
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Pharmacological properties of ABT-239...a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Online] Available at: [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1022924-59-9|2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]


